Computed Lipophilicity (XLogP3): Enhanced Membrane Partitioning Potential Over the N-Methyl Analog
The target compound exhibits a computed XLogP3 of −0.7, whereas its direct N1-methyl congener (CAS 1248326-66-0) records an XLogP3 of −1.0, representing a 0.3 log unit increase in lipophilicity driven solely by the ethyl-for-methyl exchange on the pyrazole nitrogen [1]. In the non-sulfonyl comparator (2-(1-ethyl-1H-pyrazol-4-yl)acetic acid, CAS 1248927-68-5), the XLogP3 is 0.0, confirming that the sulfonyl linker partially offsets the lipophilicity gain from the ethyl group [2]. A difference of +0.3 log units in the physiologically relevant range (−1.0 to 0.0) is consistent with predictions of modestly improved passive membrane permeability for the target compound relative to the N-methyl analog [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 |
| Comparator Or Baseline | N-Methyl analog (CAS 1248326-66-0): XLogP3 = −1.0; Non-sulfonyl analog (CAS 1248927-68-5): XLogP3 = 0.0 |
| Quantified Difference | +0.3 log units vs N-methyl analog; −0.7 log units vs non-sulfonyl comparator |
| Conditions | XLogP3 algorithm, PubChem release 2025.04.14; computational prediction, not experimentally measured |
Why This Matters
In lead optimization, a 0.3-unit logP shift at this range can translate to measurable differences in Caco-2 permeability and oral absorption potential, making the ethyl analog a distinct 'tune' point for SAR exploration rather than an interchangeable alternative.
- [1] PubChem. (2025). Compound Summaries for CID 45602140 and CID 62127775. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 61793171: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
